Dichloroglyoxime

Vue d'ensemble

Description

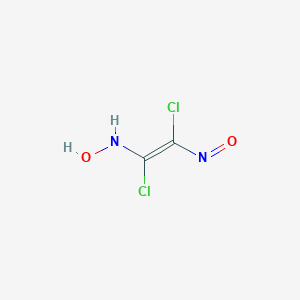

Dichloroglyoxime is a chemical compound known for its significant applications in various fields, including chemistry, biology, and industry. It is characterized by its molecular formula (C_2H_2Cl_2N_2O_2) and is recognized for its white crystalline appearance. This compound is particularly notable for its role as an industrial bactericide and as a precursor in the synthesis of nitrogen heterocyclic compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dichloroglyoxime can be synthesized through several methods:

Chlorine Method: This involves the reaction of glyoxime with chlorine gas under controlled conditions.

NCS/DMF Method: This method utilizes N-chlorosuccinimide (NCS) and dimethylformamide (DMF) as reagents.

NCS/DMF Improved Method: An optimized version of the NCS/DMF method, which enhances the yield and purity of the product.

Industrial Production Methods: In industrial settings, this compound is typically produced using glyoxime, hydrochloric acid, and hydrogen peroxide. This method is favored for its efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions: Dichloroglyoxime undergoes various chemical reactions, including:

Nucleophilic Substitution: For example, the reaction with copper(I) acetylides leads to the formation of 3,3′-biisoxazoles.

Coordination Reactions: It forms complexes with metals such as nickel and copper, resulting in compounds with significant biological and chemical properties.

Common Reagents and Conditions:

Copper(I) Acetylides: Used in nucleophilic substitution reactions.

Nickel and Copper Salts: Utilized in the formation of coordination complexes.

Major Products:

3,3′-Biisoxazoles: Formed through nucleophilic substitution.

Nickel and Copper Complexes: Resulting from coordination reactions

Applications De Recherche Scientifique

Chemistry

Dichloroglyoxime serves as a precursor for synthesizing nitrogen heterocyclic compounds, which are crucial in various chemical processes. It undergoes nucleophilic substitution and coordination reactions with transition metals such as nickel and cobalt, forming complexes that exhibit significant biological and chemical properties .

Biology

In biological research, this compound acts as an uncompetitive inhibitor of lysozyme, affecting its activity and structure. This interaction leads to notable inhibition of bacterial growth, positioning it as a potential antibacterial agent against both gram-positive and gram-negative bacteria .

Medicine

The compound's antibacterial properties have been investigated extensively. Studies indicate its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents .

Industry

This compound is employed as an industrial bactericide and in the production of high-nitrogen energetic materials. Its ability to selectively chelate metals enhances its utility in analytical chemistry for determining nickel and palladium concentrations .

Case Study 1: Metal Ion Uptake

A study demonstrated the synthesis of a crosslinked chitosan derivative using this compound. The resulting material showed enhanced metal ion uptake capabilities compared to unmodified chitosan. The sequence of metal uptake was Cu > Fe > Cd > Co > Ni .

Case Study 2: Antibacterial Activity

Research investigating the effects of this compound on lysozyme revealed significant structural changes and activity inhibition at varying concentrations. This study highlighted its potential use in developing treatments for bacterial infections .

Mécanisme D'action

Dichloroglyoxime exerts its effects primarily through its interaction with enzymes and other biological molecules:

Enzyme Inhibition: It acts as an uncompetitive inhibitor of lysozyme, binding to the enzyme-substrate complex and reducing its activity.

Molecular Targets: The primary target is lysozyme, an enzyme involved in breaking down bacterial cell walls.

Pathways Involved: The inhibition of lysozyme affects the structural integrity of bacterial cells, leading to their destruction.

Comparaison Avec Des Composés Similaires

Dichloroglyoxime can be compared with other similar compounds, such as:

Glyoxime: Similar in structure but lacks the chlorine atoms present in this compound.

Disulfanilamide Glyoxime: Formed by the reaction of this compound with sulfanilamide, resulting in a compound with different coordination properties.

Diaminobenzoylglyoxime: Synthesized by the condensation of m-aminobenzoic acid with this compound, leading to coordination polymers with unique properties.

Uniqueness: this compound is unique due to its dual chlorine atoms, which enhance its reactivity and make it a valuable precursor for synthesizing complex nitrogen heterocyclic compounds .

Activité Biologique

Dichloroglyoxime, with the molecular formula , is a chemical compound that has garnered attention for its diverse biological activities. This article explores its interactions with biological systems, particularly its role as an inhibitor of lysozyme, potential antibacterial properties, and other pharmacological activities.

Overview of this compound

This compound is characterized by its white crystalline appearance and is primarily used in various fields such as chemistry and biology. It acts as an uncompetitive inhibitor of lysozyme, an enzyme crucial for the immune response against bacterial infections. This inhibition affects both the activity and structure of lysozyme, indicating its potential therapeutic applications in medicine .

Target Enzyme: Lysozyme

- Mode of Action : this compound binds to the enzyme-substrate complex of lysozyme, preventing the enzymatic reaction from proceeding. This interaction significantly inhibits lysozyme's activity, which is essential for breaking down bacterial cell walls.

- Biochemical Pathways : The compound's interference with lysozyme can disrupt metabolic processes that rely on this enzyme, potentially leading to increased bacterial survival under certain conditions.

Antibacterial Properties

Recent studies have investigated the antibacterial efficacy of this compound and its derivatives against various microbial strains. Notably:

- Case Study Findings : A study reported that vic-dioximes synthesized from this compound exhibited moderate antimicrobial activity against both gram-positive (Bacillus subtilis) and gram-negative bacteria (Pseudomonas fluorescens), as well as phytopathogenic bacteria like Xanthomonas campestris and fungi such as Candida utilis at MIC values ranging from 70 to 150 μg/mL .

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacillus subtilis | Gram-positive | 70-150 μg/mL |

| Pseudomonas fluorescens | Gram-negative | 70-150 μg/mL |

| Xanthomonas campestris | Phytopathogenic | 70-150 μg/mL |

| Candida utilis | Fungal | 70-150 μg/mL |

Pharmacological Activities

Beyond its antibacterial properties, this compound has been studied for various pharmacological activities:

- Anticancer Potential : Initial research suggests that this compound may possess anti-cancer properties, although further studies are necessary to elucidate these effects fully .

- Coordination Compounds : The compound can form coordination complexes with metals such as nickel and copper, which may exhibit unique biological activities. These complexes have been explored for their potential in drug development and therapeutic applications .

Synthesis and Derivatives

This compound serves as a precursor for synthesizing various derivatives that enhance its biological activity:

Propriétés

IUPAC Name |

(1Z,2Z)-N,N'-dihydroxyethanediimidoyl dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2N2O2/c3-1(5-7)2(4)6-8/h7-8H/b5-1-,6-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTQVJAPIQPIIPF-IOBHVTPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NO)(C(=NO)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=N\O)(\Cl)/C(=N/O)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2038-44-0 | |

| Record name | Ethanediimidoyl dichloride, N1,N2-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002038440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloroglyoxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanediimidoyl dichloride, N1,N2-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.